3-Cyclopentylthiophene

Overview

Description

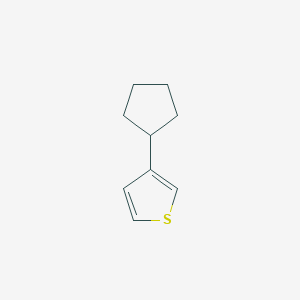

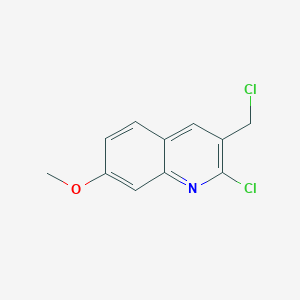

3-Cyclopentylthiophene is a type of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophenes and their derivatives are important in the field of medicinal chemistry due to their wide range of therapeutic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Recent strategies have focused on the cyclization of readily available S-containing alkyne substrates, which allows for a significant step forward toward a direct and atom-economical entry to this class of aromatic heterocycles .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The molecular structure of thiophene derivatives plays a vital role in their properties and applications .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in condensation-like reactions or subsequent functionalization of the thiophene ring . The exact chemical reactions that 3-Cyclopentylthiophene undergoes would depend on the specific conditions and reactants present .Physical And Chemical Properties Analysis

Thiophene and its derivatives have various physical and chemical properties that depend on their specific structures . These properties include color, density, hardness, and melting and boiling points .Scientific Research Applications

Conductive Polymer Brushes

Cyclopentadienyl end-capped poly(3-hexylthiophene) was used to create conductive surface-tethered polymer brushes through cyclopentadiene-maleimide Diels-Alder ligation. This method efficiently combines with biomimetic polydopamine-assisted functionalization of surfaces, offering an accessible route for P3HT surface immobilization (Yameen et al., 2013).

Controlled Polymerization and Block Copolymers

The Kumada catalyst transfer polymerization (KCTP) of cyclopenta[2,1-b;3,4-b′]dithiophene, a monomer containing fused thiophene entities, was explored. It demonstrated controlled chain-growth polymerization and the formation of all-conjugated block copolymers with poly(3-alkylthiophene)s, leading to unique materials with varied electronic and physical properties (Willot et al., 2013).

Macrocyclic Polymer Assemblies

A methodology was developed for creating macrocyclic poly(3-hexylthiophene) assemblies using an intramolecular imperfect aldol reaction. This versatile process allows the synthesis of representative macrocyclic poly(3-hexylthiophene) with a diameter of 5 nm (Coulembier et al., 2013).

Photo- and Thermooxidation of Poly(3-hexylthiophene)

The study on the photo- and thermooxidation of poly(3-hexylthiophene) (P3HT) revealed insights into its poor photochemical and thermal stability. The degradation mechanism involves radical oxidation of side-chains and thiophene rings, critical for understanding the reduced lifetime of solar cells employing P3HT (Manceau et al., 2009).

Solar Cells and Material Solubility

A comparative study of different cyclopropane-type bisadducts in organic bulk heterojunction solar cells with poly(3-hexylthiophene) (P3HT) showed that material solubility significantly impacts the composite morphology and photovoltaic performance (Susarova et al., 2014).

Crystalline-Crystalline Block Copolymers

Regioregular poly(3-hexylthiophene) (P3HT) and polyethylene (PE) were synthesized into crystalline-crystalline block copolymers. These materials, stable under ambient conditions, represent a class of semiconducting-insulating block copolymers with potential applications in various fields (Radano et al., 2005).

Mechanism of Action

While the specific mechanism of action for 3-Cyclopentylthiophene is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological effects. For example, some thiophene-based drugs work by blocking muscarinic receptors, leading to effects such as pupil dilation and prevention of near vision accommodation .

Future Directions

Thiophene derivatives have been the subject of extensive research due to their wide range of applications in medicinal chemistry and material science . Future research directions may include the development of new photosensitizers with enhanced tumor selectivity, improvement of photodynamic therapy effectiveness, and exploration of new applications of photodynamic therapy .

properties

IUPAC Name |

3-cyclopentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUULRYBCZHFAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364028 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentylthiophene | |

CAS RN |

79428-77-6 | |

| Record name | 3-cyclopentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)

![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)